N-(3,5-Bis(trifluoromethyl)phenyl)anthranilic acid

Vue d'ensemble

Description

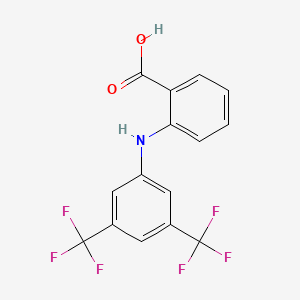

N-(3,5-Bis(trifluoromethyl)phenyl)anthranilic acid is a chemical compound known for its unique structural features and significant applications in various fields. This compound is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an anthranilic acid moiety. The trifluoromethyl groups impart distinct chemical properties, making this compound valuable in scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Bis(trifluoromethyl)phenyl)anthranilic acid typically involves the reaction of 3,5-bis(trifluoromethyl)benzonitrile with anthranilic acid under specific conditions. One common method includes the hydrolysis of 3,5-bis(trifluoromethyl)benzonitrile in the presence of potassium carbonate (K₂CO₃) and hydrogen peroxide (H₂O₂) to yield the corresponding benzamide intermediate . This intermediate is then reacted with anthranilic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of efficient catalysts and controlled reaction environments to facilitate the conversion of starting materials to the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3,5-Bis(trifluoromethyl)phenyl)anthranilic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Applications De Recherche Scientifique

Anti-inflammatory Applications

N-(3,5-Bis(trifluoromethyl)phenyl)anthranilic acid exhibits notable anti-inflammatory properties. Research indicates that compounds in this class can inhibit the activation of nuclear factor kappa B (NF-κB), which plays a critical role in inflammatory responses. In vitro studies have demonstrated that derivatives of this compound can block the synthesis of matrix metalloproteinase-13 (MMP-13), which is involved in the degradation of cartilage in osteoarthritis (OA) models .

Case Study: Efficacy in Osteoarthritis Models

- Model Used : Monoiodoacetic acid (MIA) and medial meniscal tear/medial collateral ligament tear (MMT/MCLT) rat models.

- Endpoints : Histopathological analysis and pain behavior assessment.

- Findings : Compounds derived from this compound showed reduced inflammation and improved joint function compared to controls .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may interfere with cancer cell proliferation by modulating various signaling pathways associated with cell survival and apoptosis. The trifluoromethyl groups enhance lipophilicity, potentially improving cellular uptake and bioavailability.

Case Study: Inhibition of Cancer Cell Lines

- Cell Lines Tested : HeLa cells and other carcinoma cell lines.

- Mechanism : Induction of apoptosis via mitochondrial pathways.

- Results : Significant reduction in cell viability was observed at specific concentrations, indicating potential as an anticancer agent .

Catalytic Applications

This compound has been explored as a catalyst in organic synthesis. Its ability to form thiourea derivatives has been leveraged to facilitate oxime ligation reactions, which are critical in the synthesis of complex organic molecules.

Case Study: Thiourea Catalysts Development

- Methodology : Direct amidation reactions using 3,5-bis(trifluoromethyl)benzylamine.

- Outcomes : Efficient formation of fatty acid amides under mild conditions with high yields .

Material Science Applications

The unique properties of this compound make it suitable for applications in material science, particularly in the development of high-performance polymers and coatings. Its fluorinated structure contributes to enhanced chemical resistance and thermal stability.

Research Insights

Mécanisme D'action

The mechanism of action of N-(3,5-Bis(trifluoromethyl)phenyl)anthranilic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(3,5-Bis(trifluoromethyl)phenyl)thiourea: Known for its use as a catalyst in organic transformations.

3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: Investigated for their antimicrobial properties.

3,5-Bis(trifluoromethyl)benzonitrile: Used as an intermediate in the synthesis of various fluorinated compounds.

Uniqueness

N-(3,5-Bis(trifluoromethyl)phenyl)anthranilic acid is unique due to its specific structural features, including the presence of both anthranilic acid and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it valuable in diverse research and industrial applications.

Activité Biologique

N-(3,5-Bis(trifluoromethyl)phenyl)anthranilic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data and case studies.

This compound is a derivative of anthranilic acid, which has been recognized for its various pharmacological properties. The incorporation of trifluoromethyl groups is known to enhance the compound's biological activity and pharmacokinetic profile. This compound has been evaluated for its antitubercular activity and antimicrobial properties against drug-resistant bacteria.

2. Synthesis

The compound can be synthesized through various methods, typically involving the reaction of anthranilic acid with 3,5-bis(trifluoromethyl)benzoyl chloride or similar derivatives. A notable method includes a solvent-free direct amidation reaction that yields moderate to high purity levels.

3.1 Antitubercular Activity

Research has demonstrated that anthranilic acid derivatives exhibit significant inhibition of the enzyme MabA (FabG1), which is crucial in the fatty acid synthesis pathway of Mycobacterium tuberculosis. The compound this compound was shown to have an IC50 value indicative of effective inhibition (IC50 ~ 38 µM) against MabA, highlighting its potential as an antitubercular agent .

3.2 Antimicrobial Properties

The antimicrobial efficacy of N-(3,5-bis(trifluoromethyl)phenyl) derivatives has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that these compounds possess minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL, showcasing their potential in treating infections caused by resistant strains .

4. Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for enhancing the biological activity of anthranilic acid derivatives. Modifications in the carboxylic acid moiety significantly affect the potency and selectivity of the compounds. For instance:

| Compound Modification | IC50 (µM) | Notes |

|---|---|---|

| Original Anthranilic Acid | >333 | No significant activity |

| Trifluoromethyl Substitution | 38 ± 6 | Enhanced binding to MabA |

| Carboxamide Replacement | >333 | Decreased activity |

These findings suggest that maintaining certain structural features while modifying others can lead to improved biological profiles.

5.1 Efficacy in Vivo

In vivo studies have demonstrated that this compound exhibits anti-inflammatory effects in models of arthritis and other inflammatory diseases. The compound was found to inhibit matrix metalloproteinase-13 (MMP-13), which plays a critical role in cartilage degradation .

5.2 Toxicity Assessment

Toxicological evaluations have shown that while the compound exhibits potent biological activities, it also necessitates careful assessment due to potential cytotoxic effects observed in vitro on synovial and cartilage cells .

6. Conclusion

This compound represents a promising candidate for further development in therapeutic applications targeting tuberculosis and resistant bacterial infections. Its unique structural features contribute significantly to its biological activity, warranting additional research into its mechanisms and potential clinical applications.

Propriétés

IUPAC Name |

2-[3,5-bis(trifluoromethyl)anilino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F6NO2/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)22-12-4-2-1-3-11(12)13(23)24/h1-7,22H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUIRBFRXSXENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178630 | |

| Record name | N-(3,5-Bis(trifluoromethyl)phenyl)anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23917-95-5 | |

| Record name | N-(3,5-Bis(trifluoromethyl)phenyl)anthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023917955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,5-Bis(trifluoromethyl)phenyl)anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.